molecular formula C24H23ClN2OS B4930350 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine

Cat. No. B4930350
M. Wt: 423.0 g/mol
InChI Key: ZTDFCTXLTILJAS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been widely used in scientific research as a tool to study the effects of serotonin receptors in the brain. The compound has also been investigated for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine acts as a partial agonist of the 5-HT1B and 5-HT2C receptors. The compound binds to these receptors and activates them, leading to an increase in the release of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. The activation of these receptors by 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine leads to an increase in serotonin release, which in turn leads to changes in mood, appetite, and other physiological processes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the release of serotonin in the brain, leading to changes in mood, appetite, and sleep. 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress and anxiety. Additionally, 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been found to have anxiogenic effects, leading to increased anxiety and panic in some individuals.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has several advantages as a tool for scientific research. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, making it a useful tool for investigating the role of these receptors in various neurological and psychiatric disorders. 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine in lab experiments. The compound has been found to have anxiogenic effects, which can make it difficult to interpret the results of experiments that involve anxiety or stress. Additionally, 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has a relatively short half-life, which can make it difficult to maintain a stable concentration of the compound in experiments.

Future Directions

For the study of 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine include investigating the role of the compound in the regulation of appetite and weight and exploring its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine can be synthesized by the reaction of piperazine with 4-chlorobenzyl chloride and phenylthioacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine.

Scientific Research Applications

1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been extensively used in scientific research to study the effects of serotonin receptors in the brain. The compound is a potent agonist of the 5-HT1B and 5-HT2C receptors, which are known to play a crucial role in the regulation of mood, anxiety, and appetite. 1-(4-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine has been used to investigate the role of these receptors in various psychiatric and neurological disorders, including depression, anxiety, and eating disorders.

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-phenyl-2-phenylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2OS/c25-20-11-13-21(14-12-20)26-15-17-27(18-16-26)24(28)23(19-7-3-1-4-8-19)29-22-9-5-2-6-10-22/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFCTXLTILJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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